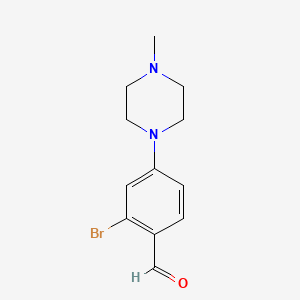
2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H15BrN2O and a molecular weight of 283.16 g/mol . It is characterized by the presence of a bromine atom and a piperazine ring substituted with a methyl group, attached to a benzaldehyde core. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde typically involves the bromination of 4-(4-methylpiperazin-1-yl)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzaldehyde ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide, and solvents like acetone or water.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 2-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid.
Reduction: Formation of 2-Bromo-4-(4-methylpiperazin-1-yl)benzyl alcohol.
Aplicaciones Científicas De Investigación
2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and interactions involving piperazine derivatives.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and piperazine ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-(4-methylpiperazin-1-yl)benzaldehyde: Similar structure but with different substitution patterns.
2-Chloro-4-(4-methylpiperazin-1-yl)benzaldehyde: Chlorine atom instead of bromine, affecting reactivity and properties.
2-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde: Ethyl group instead of methyl, influencing steric and electronic effects.
Uniqueness
2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15BrN2O |
|---|---|
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
2-bromo-4-(4-methylpiperazin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15BrN2O/c1-14-4-6-15(7-5-14)11-3-2-10(9-16)12(13)8-11/h2-3,8-9H,4-7H2,1H3 |
Clave InChI |
HWYDPIKLXDKVRQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC(=C(C=C2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


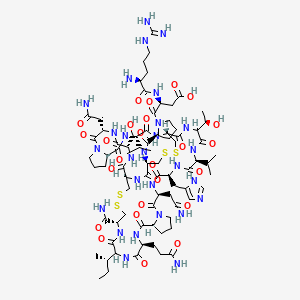
![1-Piperidineethanesulfonamide, 4-hydroxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12340918.png)

![(2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one](/img/structure/B12340931.png)
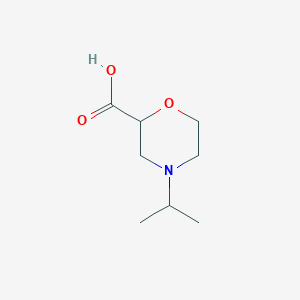

![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340939.png)
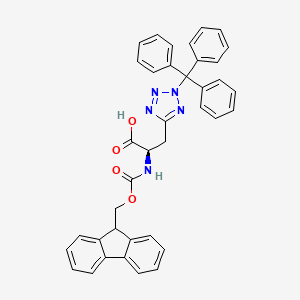
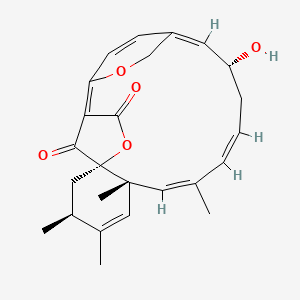
![ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340965.png)

![3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340976.png)
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B12340997.png)

